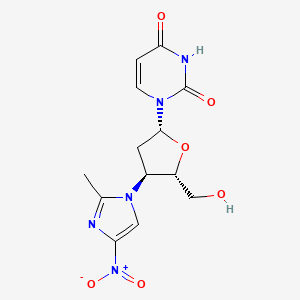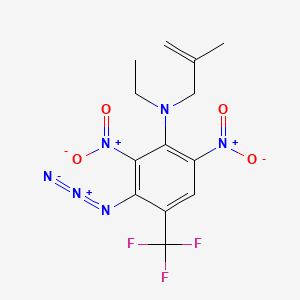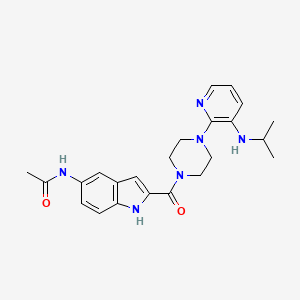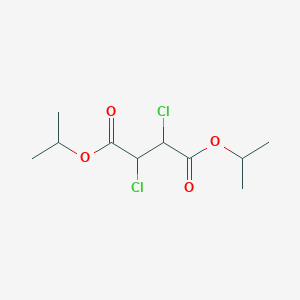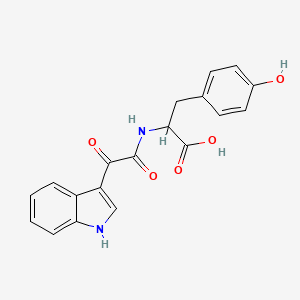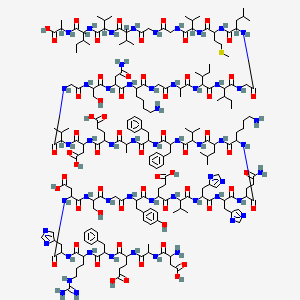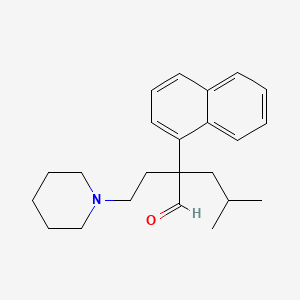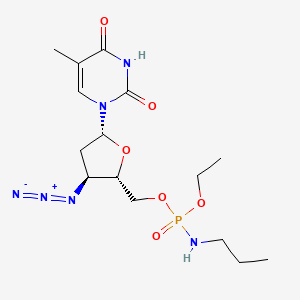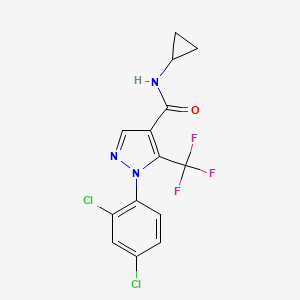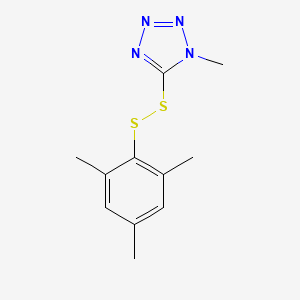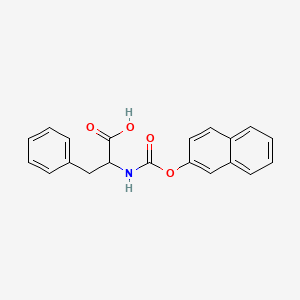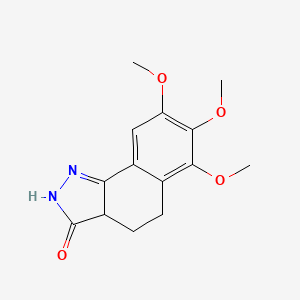
Rofenaid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rofenaid is a veterinary compound primarily used as an antibacterial and anticoccidial agent. It is a combination of two active ingredients: sulfadimethoxine and ormetoprim. This compound is widely used in poultry, including broiler chickens, turkeys, ducks, and chukar partridges, to prevent and control bacterial infections and coccidiosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rofenaid is synthesized by combining sulfadimethoxine and ormetoprim. Sulfadimethoxine is a sulfonamide antibiotic, while ormetoprim is a dihydrofolate reductase inhibitor. The synthesis involves the preparation of each component separately, followed by their combination in specific ratios to form the final product .
Industrial Production Methods
In industrial settings, this compound is produced by mixing sulfadimethoxine and ormetoprim in a carrier suitable for incorporation into animal feed. The mixture is then processed into a powder form, ensuring uniform distribution of the active ingredients. The final product is packaged in multiwall paper bags with protective barriers to maintain its stability and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Rofenaid undergoes various chemical reactions, including:
Oxidation: Sulfadimethoxine can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Ormetoprim can be reduced to its corresponding amine derivatives.
Substitution: Both sulfadimethoxine and ormetoprim can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
Oxidation: Sulfone derivatives of sulfadimethoxine.
Reduction: Amine derivatives of ormetoprim.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Rofenaid has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of sulfonamides and dihydrofolate reductase inhibitors in various chemical reactions.
Biology: Investigated for its effects on bacterial and protozoal infections in poultry.
Medicine: Studied for its potential use in treating infections in other animals and possibly humans.
Industry: Utilized in the production of medicated feeds for poultry to ensure healthy growth and prevent diseases
Mécanisme D'action
Rofenaid exerts its effects through the combined action of sulfadimethoxine and ormetoprim. Sulfadimethoxine inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid, while ormetoprim inhibits dihydrofolate reductase, preventing the conversion of dihydrofolic acid to tetrahydrofolic acid. This dual inhibition disrupts the folate synthesis pathway, leading to the death of susceptible bacteria and protozoa .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamerazine: Another sulfonamide antibiotic used to treat bacterial infections.
Sulfaquinoxaline: A sulfonamide used to treat coccidiosis in poultry.
Oxytetracycline: A broad-spectrum antibiotic used in veterinary medicine.
Erythromycin: A macrolide antibiotic used to treat various bacterial infections .
Uniqueness of Rofenaid
This compound is unique due to its combination of sulfadimethoxine and ormetoprim, which provides a synergistic effect, enhancing its antibacterial and anticoccidial properties. This combination allows for a broader spectrum of activity and improved efficacy compared to using either component alone .
Propriétés
Numéro CAS |
9088-15-7 |
|---|---|
Formule moléculaire |
C26H32N8O6S |
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O2.C12H14N4O4S/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15;1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16) |
Clé InChI |
ADIRUHPHKMZNAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC.COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)
